SKF 38393 氢溴酸盐

描述

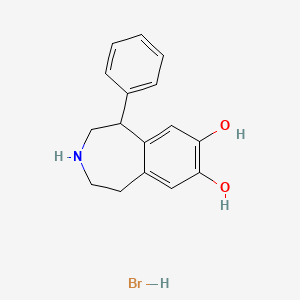

SKF 38393 氢溴酸盐是一种选择性多巴胺 D1 受体激动剂。它是一种苯并氮杂卓衍生物,以其模拟多巴胺作用的能力而闻名,多巴胺是一种参与多种生理过程的神经递质。 该化合物的分子式为 C16H17NO2·HBr,分子量为 336.23 g/mol .

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C16H17BrN2O2

- Molecular Weight : 336.23 g/mol

- CAS Number : 20012-10-6

The compound is a selective partial agonist for dopamine D1-like receptors, which are crucial in various neurological functions.

Neurological Research

SKF-38393 has been extensively studied for its role in modulating dopaminergic signaling pathways. Its primary applications include:

- Dopamine Receptor Studies : SKF-38393 acts selectively on D1 dopamine receptors, making it a valuable tool for investigating the role of these receptors in conditions like Parkinson's disease and schizophrenia .

- Cognitive Function Research : The compound enhances glutamate release in the hippocampus, which is essential for synaptic plasticity and cognitive processes such as learning and memory. This property makes it relevant for studying cognitive deficits associated with neurodegenerative diseases .

Animal Models

Research utilizing SKF-38393 has provided insights into:

- Behavioral Studies : In animal models, SKF-38393 has been used to assess motor function and cognitive behavior changes linked to dopaminergic activity. These studies help elucidate the mechanisms underlying disorders like ADHD and schizophrenia.

Case Studies and Research Findings

Several studies demonstrate the efficacy of SKF-38393 in various experimental settings:

作用机制

SKF 38393 氢溴酸盐通过选择性结合并激活多巴胺 D1 受体发挥作用。这种激活会导致环腺苷酸 (cAMP) 水平升高,进而调节各种细胞内信号通路。 该化合物对多巴胺受体的作用使其成为研究多巴胺能信号传导及其相关生理和病理过程的宝贵工具 .

类似化合物:

SKF 82958: 另一种多巴胺 D1 受体激动剂,具有类似的结构,但药代动力学特性不同。

氯-APB 氢溴酸盐: 一种选择性多巴胺 D1 受体激动剂,具有额外的氯取代。

SKF 81297: 一种有效且选择性的多巴胺 D1 受体激动剂,具有更高的亲和力和功效

SKF 38393 氢溴酸盐的独特性: SKF 38393 氢溴酸盐的独特性在于其对多巴胺 D1 受体的特异性结合亲和力和其选择性调节多巴胺能信号传导的能力。 这种特异性使其成为基础和应用研究中宝贵的化合物,特别是在与神经和精神疾病相关的研究中 .

生化分析

Biochemical Properties

SKF 38393 hydrobromide selectively interacts with the dopamine D1 receptor, with an IC50 value of 110 nM . It has a lower affinity for other dopamine receptors such as D2, D3, D4, and D5 . The interaction between SKF 38393 hydrobromide and the D1 receptor can influence various biochemical reactions, including the modulation of cyclic AMP (cAMP) levels .

Cellular Effects

SKF 38393 hydrobromide can induce changes in cell morphology and increase the levels of media cAMP . It can also influence cell function by impacting cell signaling pathways, particularly those involving dopamine receptors .

Molecular Mechanism

The molecular mechanism of SKF 38393 hydrobromide involves its binding to the dopamine D1 receptor, acting as a selective agonist . This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and alterations in cellular signaling pathways .

Dosage Effects in Animal Models

In animal models, the effects of SKF 38393 hydrobromide can vary with different dosages . For instance, at a dosage of 10 mg/kg, SKF 38393 hydrobromide was found to block the depletion of glutathione induced by 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin used to model Parkinson’s disease .

准备方法

合成路线和反应条件: SKF 38393 氢溴酸盐的合成涉及 2,3,4,5-四氢-1H-3-苯并氮杂卓-7,8-二醇与氢溴酸的缩合。 该反应通常需要控制条件以确保最终产品的纯度和产量 .

工业生产方法: SKF 38393 氢溴酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以保持该化合物的髙纯度和功效。 使用高效液相色谱 (HPLC) 等先进技术可确保产品符合所需标准 .

化学反应分析

反应类型: SKF 38393 氢溴酸盐主要由于苯并氮杂卓环的存在而发生取代反应。 它也可以在特定条件下参与氧化和还原反应 .

常用试剂和条件:

取代反应: 通常涉及亲核试剂,如氢氧根离子或胺。

氧化反应: 通常使用氧化剂,如高锰酸钾或过氧化氢。

还原反应: 通常采用还原剂,如氢化锂铝或硼氢化钠

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能生成醌,而还原可能生成二氢衍生物 .

相似化合物的比较

SKF 82958: Another dopamine D1 receptor agonist with a similar structure but different pharmacokinetic properties.

Chloro-APB hydrobromide: A selective dopamine D1 receptor agonist with additional chlorine substitution.

SKF 81297: A potent and selective dopamine D1 receptor agonist with higher affinity and efficacy

Uniqueness of SKF 38393 Hydrobromide: SKF 38393 hydrobromide is unique due to its specific binding affinity for dopamine D1 receptors and its ability to selectively modulate dopaminergic signaling. This specificity makes it a valuable compound in both basic and applied research, particularly in studies related to neurological and psychiatric disorders .

生物活性

5-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol; hydrobromide, commonly referred to as SKF38393 hydrochloride, is a compound that exhibits significant biological activity primarily through its interaction with the dopamine D1 receptor. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C23H24BrNO

- Molecular Weight : 424.35 g/mol

- CAS Number : 93383-21-2

SKF38393 acts as a selective agonist for the D1 dopamine receptor. It enhances glutamate release in hippocampal neurons, which is essential for synaptic plasticity and cognitive processes. This interaction is crucial for understanding its role in various neurological conditions.

Biological Activities

The compound has been studied for various biological activities:

- Neuroprotective Effects : SKF38393 has shown potential in promoting neuronal survival and differentiation. It activates signaling pathways that are vital for neuroprotection and may help in conditions like Parkinson's disease and schizophrenia .

- Dopaminergic Activity : As a D1 receptor agonist, it stimulates dopaminergic pathways, which can influence mood and cognitive functions. This property makes it valuable in research related to psychiatric disorders .

- Analgesic Properties : Some studies indicate that benzazepine derivatives may exhibit analgesic effects, although specific data on SKF38393 is limited .

Case Studies

Several studies have highlighted the biological effects of SKF38393:

- Study on Neurotransmitter Release : A study demonstrated that SKF38393 enhances glutamate release in hippocampal neurons, which is crucial for learning and memory processes. This was evidenced by increased synaptic plasticity markers following treatment with the compound.

- Research on Schizophrenia Models : In animal models of schizophrenia, SKF38393 was shown to ameliorate symptoms by modulating dopaminergic activity. The compound's ability to selectively target D1 receptors was crucial in reducing hyperactivity associated with dopaminergic dysregulation .

Comparative Analysis of Biological Activity

属性

IUPAC Name |

5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.BrH/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,17-19H,6-7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNWVRBZMBCEJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20012-10-6 | |

| Record name | 1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20012-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。